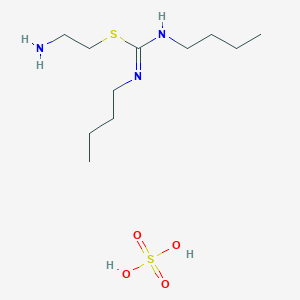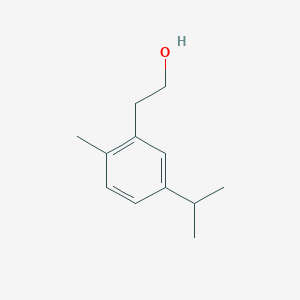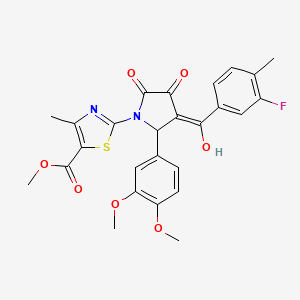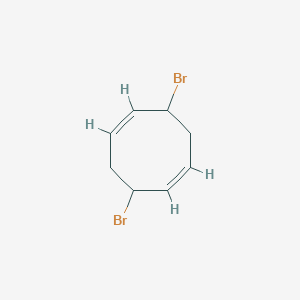![molecular formula C12H13Cl2NO3 B14160418 Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-02-3](/img/structure/B14160418.png)
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with chloroacetyl chloride to form the chloroacetyl derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the chloroacetyl group.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-(3-chloropropanoylamino)benzoate
- Propan-2-yl 4-(2-chloroacetylamino)benzoate
Uniqueness
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is unique due to the specific positioning of the chloroacetyl group and the isopropyl ester. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
757218-02-3 |
|---|---|
Molecular Formula |
C12H13Cl2NO3 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
propan-2-yl 4-chloro-3-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-7(2)18-12(17)8-3-4-9(14)10(5-8)15-11(16)6-13/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
HINHVLMEVVZERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


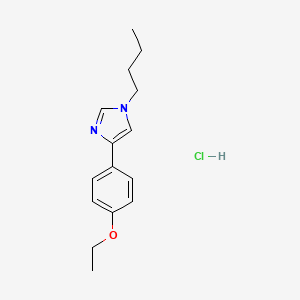
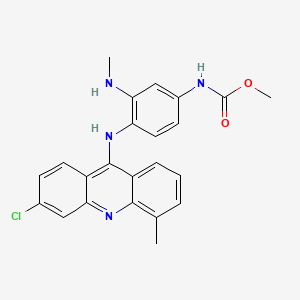
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
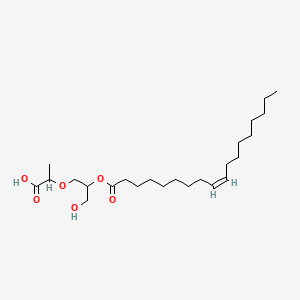
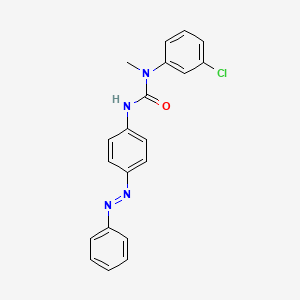
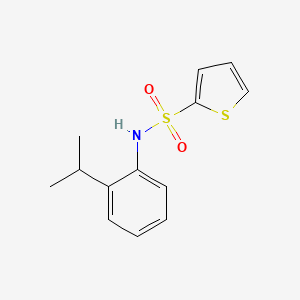
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
